![molecular formula C10H8BrCl2NO B1374088 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one CAS No. 1343959-33-0](/img/structure/B1374088.png)
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO and a molecular weight of 308.99 g/mol . This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrrolidinone ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-dichlorophenylamine with a brominated pyrrolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidinones, lactams, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents. The presence of these halogen atoms enhances its reactivity and biological profile, making it a valuable candidate for drug development and other applications.
Medicinal Chemistry
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow for the modification and development of new drugs targeting different diseases.
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, inhibiting viral replication through interactions with viral proteins or host cell receptors.
- Anticancer Effects : In cancer research, treatment with this compound has led to reduced tumor sizes in xenograft models, indicating promising anticancer activity.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials with specific electronic or optical characteristics.
Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |
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Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |
Escherichia coli | 3.12 - 12.5 µg/mL | ||
Antiviral | Various viruses | TBD | |
Anticancer | Cancer cell lines | TBD |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
Case Study 1 : A study investigating antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.
Case Study 2 : In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(2,4-dichlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2,4-Dichlorophenyl)pyrrolidin-2-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromo-1-phenylpyrrolidin-2-one: Similar structure but without the chlorine atoms, affecting its chemical and biological properties.
Uniqueness
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens with the pyrrolidinone ring makes it a valuable compound in various research and industrial applications .
Biological Activity
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents, which contribute to its unique reactivity and biological profile. The presence of these halogen atoms enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to established antibiotics like ciprofloxacin .
2. Antiviral Properties
The compound has been evaluated for its antiviral potential, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell receptors .
3. Anticancer Effects
There is growing interest in the anticancer properties of this compound. Investigations have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell:
- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety .
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. For instance, variations in the substitution pattern on the pyrrolidine ring have been shown to significantly affect biological potency and selectivity towards different targets .
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Case Study 1 : A study investigating its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.
- Case Study 2 : In cancer research, a series of experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.
Properties
IUPAC Name |
3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBYHOVONSVERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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